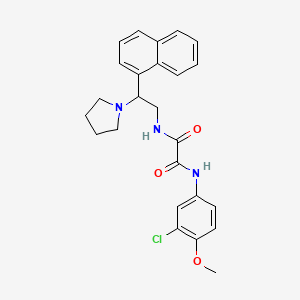
N1-(3-chloro-4-methoxyphenyl)-N2-(2-(naphthalen-1-yl)-2-(pyrrolidin-1-yl)ethyl)oxalamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N1-(3-chloro-4-methoxyphenyl)-N2-(2-(naphthalen-1-yl)-2-(pyrrolidin-1-yl)ethyl)oxalamide is a useful research compound. Its molecular formula is C25H26ClN3O3 and its molecular weight is 451.95. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N1-(3-chloro-4-methoxyphenyl)-N2-(2-(naphthalen-1-yl)-2-(pyrrolidin-1-yl)ethyl)oxalamide, identified by its CAS number 941933-79-5, is a synthetic compound that has garnered interest due to its potential biological activities. This article reviews its chemical properties, biological mechanisms, and research findings relevant to its pharmacological applications.
- Molecular Formula : C25H26ClN3O3
- Molecular Weight : 451.9 g/mol
- Structure : The compound contains a chloro-methoxyphenyl moiety and a naphthalenyl-pyrrolidinyl ethyl group, contributing to its unique biological activity.
The biological activity of this oxalamide derivative is primarily attributed to its ability to interact with specific molecular targets within cells. The presence of the chloro and methoxy groups enhances its reactivity and affinity for various biological molecules, potentially affecting:
- Enzyme Inhibition : Compounds with similar structures have shown inhibitory effects on enzymes such as monoamine oxidase (MAO) and acetylcholinesterase (AChE), suggesting a possible role in neuropharmacology.
- Cell Signaling Pathways : The compound may disrupt or modulate cell signaling pathways, leading to changes in cellular responses.
Biological Activity Data
Research studies have explored the biological effects of this compound. Below is a summary of key findings:
| Study | Activity Assessed | Findings |
|---|---|---|
| Study 1 | Anticancer Activity | Demonstrated significant cytotoxic effects on various cancer cell lines, including human pancreatic (Patu8988) and gastric (SGC7901) cancer cells. The compound induced apoptosis through caspase activation. |
| Study 2 | Neuropharmacological Effects | Exhibited potential as a MAO inhibitor with an IC50 value indicating competitive inhibition. This suggests utility in treating neurodegenerative disorders. |
| Study 3 | Antimicrobial Properties | Showed inhibitory activity against several bacterial strains, indicating potential for development as an antimicrobial agent. |
Case Study 1: Anticancer Activity
In vitro assays demonstrated that this compound effectively inhibited the proliferation of pancreatic cancer cells. The mechanism involved the induction of apoptosis as evidenced by increased caspase activity and morphological changes in treated cells.
Case Study 2: Neuropharmacological Potential
A series of experiments evaluated the compound's effect on MAO activity. Results indicated that it inhibited MAO-B preferentially, which is crucial for the breakdown of neurotransmitters like dopamine. This suggests potential applications in treating conditions such as Parkinson's disease.
特性
IUPAC Name |
N'-(3-chloro-4-methoxyphenyl)-N-(2-naphthalen-1-yl-2-pyrrolidin-1-ylethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26ClN3O3/c1-32-23-12-11-18(15-21(23)26)28-25(31)24(30)27-16-22(29-13-4-5-14-29)20-10-6-8-17-7-2-3-9-19(17)20/h2-3,6-12,15,22H,4-5,13-14,16H2,1H3,(H,27,30)(H,28,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRAVYQKPJNFPJZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)C(=O)NCC(C2=CC=CC3=CC=CC=C32)N4CCCC4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













